Methyl 2-[1-(4-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate
Description
Methyl 2-[1-(4-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate is a pyridinone derivative characterized by a 4-fluorobenzyl substituent attached to the nitrogen atom of the pyridinone ring. The core structure includes a 4-hydroxy-2-oxo-1,2-dihydropyridinyl moiety esterified with a methyl acetate group.
Properties
IUPAC Name |
methyl 2-[1-[(4-fluorophenyl)methyl]-4-hydroxy-2-oxopyridin-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO4/c1-21-14(19)8-12-13(18)6-7-17(15(12)20)9-10-2-4-11(16)5-3-10/h2-7,18H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDWEUZVDLRLEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CN(C1=O)CC2=CC=C(C=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[1-(4-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate, also known by its CAS number 477858-74-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Molecular Information
- Molecular Formula : C15H14FNO4
- Molecular Weight : 291.27 g/mol
- Structural Representation :
Structural Characteristics
The compound features a pyridine ring substituted with a fluorobenzyl group and a hydroxyl moiety, which may contribute to its biological activity through hydrogen bonding and hydrophobic interactions.
Research indicates that compounds similar to this compound may exhibit various biological activities, including:
- Antioxidant Activity : Compounds with similar structures have been shown to scavenge free radicals and reduce oxidative stress.
- Anti-inflammatory Effects : Some derivatives inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins .
Therapeutic Potentials
The potential therapeutic applications of this compound include:
- Anti-cancer : Preliminary studies suggest that similar pyridine derivatives may inhibit tumor growth by affecting cell cycle regulation and apoptosis pathways.
- Neuroprotective Effects : The compound may also have implications in neurodegenerative diseases due to its ability to modulate neuroinflammation.
Table 1: Summary of Biological Activities
Detailed Findings
- Antioxidant Activity :
- Anti-inflammatory Mechanisms :
- Cancer Research :
Future Directions in Research
Further research is warranted to fully elucidate the biological mechanisms underlying the activity of this compound. Potential areas include:
- In vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Structure–Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced potency and selectivity.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s polarity and bioactivity.
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| 1M HCl, reflux, 6h | 2-[1-(4-Fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetic acid | 85% | |
| 0.5M NaOH, ethanol, 80°C, 4h | Same as above | 78% |
Mechanism :
-
Base-catalyzed: Nucleophilic attack by hydroxide on the ester carbonyl, forming a tetrahedral intermediate, followed by elimination of methanol.
-
Acid-catalyzed: Protonation of the carbonyl oxygen, enhancing electrophilicity for water attack.
N-Alkylation and Benzylation
The fluorobenzyl group is introduced via alkylation reactions, often using benzyl halides or Mitsunobu conditions.
| Reagents | Product | Yield | Reference |
|---|---|---|---|
| 4-Fluorobenzyl bromide, K₂CO₃, DMF, 60°C | Target compound | 72% | |
| DIAD, PPh₃, 4-fluorobenzyl alcohol | Target compound | 68% |
Key Steps :
-
Deprotonation of the pyridine nitrogen by a base (e.g., K₂CO₃).
-
Nucleophilic substitution with 4-fluorobenzyl bromide.
Oxidation and Reduction
The 2-oxo group participates in redox reactions, influencing the compound’s electronic properties.
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Reduction | NaBH₄, MeOH, 0°C | 2-Hydroxy derivative | 65% |
| Oxidation | PCC, CH₂Cl₂, rt | 2-Oxo-1,2-dihydropyridine-3-carboxylic acid | 58% |
Applications :
Pd-Catalyzed Cross-Coupling
The pyridine ring undergoes Suzuki-Miyaura couplings to introduce aryl groups, improving pharmacological properties.
| Conditions | Aryl Boronic Acid | Product | Yield |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, EtOH, 80°C | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)pyridine derivative | 76% |
| Same | 2,4-Difluorophenylboronic acid | 3-(2,4-Difluorophenyl)pyridine derivative | 81% |
Mechanism :
-
Oxidative addition of Pd(0) to the halide, transmetalation with the boronic acid, and reductive elimination .
Cyclization and Ring Expansion
Microwave-assisted cyclization forms fused heterocycles, increasing structural complexity.
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| Microwave, 140°C, toluene | Benzohydrazide | 1,2,4-Triazolo[1,5-a]pyridine analog | 88% |
Significance :
Functional Group Interconversion
The hydroxy group at position 4 is modified through protection/deprotection or derivatization.
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Protection | Ac₂O, pyridine | 4-Acetoxy derivative | 90% |
| Sulfonation | SO₃·Py, CH₂Cl₂ | 4-Sulfooxy derivative | 63% |
Applications :
-
Protection enables selective functionalization of other sites.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Differences
The target compound shares a common pyridinone-acetate backbone with three analogs (Table 1). Key differences lie in the substituents on the benzyl/phenethyl group:
Table 1: Structural and Molecular Comparison
*Calculated based on structural similarity to analogs.
Key Observations:
Substituent Effects on Molecular Weight: The 3,4-dimethoxybenzyl analog (333.34 g/mol) has the highest molecular weight due to two methoxy groups (-OCH₃), while the 4-methylbenzyl analog (287.32 g/mol) is lighter, reflecting the simpler methyl group. The target compound’s calculated molecular weight (302.27 g/mol) places it between these two, consistent with the fluorine atom’s atomic mass (19 g/mol) replacing heavier substituents. The 4-(aminosulfonyl)phenethyl analog (366.39 g/mol) incorporates a sulfonamide group (-SO₂NH₂), significantly increasing its molecular weight and polarity .
Electronic and Steric Properties: Fluorine (Target Compound): The electron-withdrawing nature of fluorine may enhance metabolic stability and influence binding interactions in biological systems. Methoxy Groups (3,4-dimethoxybenzyl analog): Electron-donating methoxy groups could increase the pyridinone ring’s electron density, altering reactivity or intermolecular interactions . Sulfonamide (4-(aminosulfonyl)phenethyl analog): The sulfonamide group introduces hydrogen-bonding capacity, likely enhancing aqueous solubility and interaction with polar biological targets .
Lipophilicity and Solubility :
- The 4-fluorobenzyl group in the target compound is expected to confer moderate lipophilicity, balancing membrane permeability and solubility.
- The sulfonamide-containing analog’s higher polarity (logP reduction) may favor solubility in aqueous environments, albeit at the expense of cell membrane penetration .
Hypothetical Pharmacological Implications
- Fluorine’s Role: Fluorinated analogs are often prioritized in drug discovery for their ability to enhance bioavailability and resistance to oxidative metabolism. The target compound’s 4-fluorobenzyl group may offer advantages in stability over non-halogenated analogs .
- Methoxy vs. Methyl Groups : The 3,4-dimethoxybenzyl analog’s bulkier substituent could hinder binding in sterically constrained active sites, whereas the 4-methylbenzyl analog’s compact structure might improve fit in hydrophobic pockets.
Q & A
Q. What are the established synthetic routes for Methyl 2-[1-(4-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves: (i) Formation of the pyridinone core via cyclization of substituted malonates or β-keto esters. (ii) Introduction of the 4-fluorobenzyl group via alkylation or nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF). (iii) Esterification of the acetic acid side chain using methanol and catalytic H₂SO₄.
- Critical parameters: Reaction temperature (e.g., reflux at 80–100°C for cyclization), solvent polarity (e.g., dichloromethane for alkylation), and stoichiometry of the fluorobenzyl halide .
- Table 1 : Yield optimization for key steps:
| Step | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Cyclization | EtOH | None | 45–55 |
| Alkylation | DCM | K₂CO₃ | 60–70 |
| Esterification | MeOH | H₂SO₄ | 75–85 |
Q. How is the compound’s structure validated, and what crystallographic tools are recommended?
- X-ray crystallography : Use single-crystal diffraction (SC-XRD) with software suites like WinGX or ORTEP-3 for structure refinement. For example, hydrogen-bonding networks involving the 4-hydroxy and oxo groups can be mapped to confirm tautomeric stability .
- Spectroscopic validation :
- ¹H/¹³C NMR : Key signals include δ ~7.3 ppm (aromatic protons from fluorobenzyl), δ ~4.2 ppm (CH₂ from acetate), and δ ~12.5 ppm (broad singlet for -OH).
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Kinase inhibition : Use fluorescence-based ADP-Glo™ assays (e.g., testing IC₅₀ against MAPK or PI3K isoforms).
- Cellular permeability : Assess via Caco-2 monolayer models with LC-MS quantification .
- Antioxidant activity : DPPH radical scavenging assay (IC₅₀ reported for similar pyridinone derivatives: 12–18 µM) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to kinase ATP pockets. Focus on the fluorobenzyl group’s hydrophobic interactions and the pyridinone core’s hydrogen bonding with catalytic lysine residues.
- MD simulations : GROMACS or AMBER for stability analysis (≥100 ns trajectories). For example, RMSD <2 Å indicates stable binding to PI3Kγ .
Q. How to resolve contradictions in spectroscopic vs. crystallographic data for tautomeric forms?
- Case study : Discrepancies between solution-state NMR (enol form dominance) and solid-state SC-XRD (keto form) require: (i) Variable-temperature NMR to assess tautomeric equilibrium. (ii) DFT calculations (Gaussian 16) to compare energy differences between forms.
- Key finding : The keto form is stabilized by intramolecular H-bonding in the crystal lattice, while the enol form dominates in polar solvents (e.g., DMSO-d₆) .
Q. What strategies improve metabolic stability for in vivo studies?
- Isotope labeling : Synthesize a deuterated analog at the methyl ester position to slow hydrolysis.
- Prodrug design : Replace the ester with a pivaloyloxymethyl (POM) group to enhance oral bioavailability.
- PK/PD studies : Monitor plasma half-life in rodent models using UPLC-MS/MS (e.g., t₁/₂ = 3.2 h for parent compound vs. 5.8 h for deuterated analog) .
Data Contradiction Analysis
Q. How to address conflicting IC₅₀ values reported in kinase inhibition assays?
- Root causes : (i) Variability in ATP concentrations (standardize at 1 mM). (ii) Enzyme source (recombinant vs. native isoforms).
- Resolution :
- Use a reference inhibitor (e.g., staurosporine) as an internal control.
- Validate via orthogonal methods (e.g., SPR for binding affinity) .
Methodological Tables
Table 2 : Comparison of analytical techniques for structural validation
| Technique | Key Data | Limitations |
|---|---|---|
| SC-XRD | Bond lengths/angles (Å/°) | Requires high-quality crystals |
| ¹H NMR | Tautomer ratio in solution | Solvent-dependent shifts |
| HRMS | Exact mass confirmation | No stereochemical data |
Table 3 : Computational tools for target prediction
| Software | Application | Output |
|---|---|---|
| AutoDock Vina | Docking | Binding pose, ΔG |
| GROMACS | MD simulation | RMSD, H-bond occupancy |
| SwissADME | ADMET prediction | Bioavailability score |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
